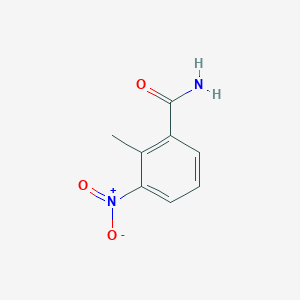

2-Methyl-3-nitrobenzamide

説明

Significance of Benzamide (B126) Scaffolds in Modern Chemical Sciences

The benzamide framework is a cornerstone in medicinal chemistry and drug discovery, recognized as a "privileged scaffold." This designation stems from its ability to interact with a wide array of biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.gov Consequently, benzamide derivatives exhibit a vast spectrum of pharmacological activities. Research has consistently shown that these compounds can act as antimicrobial, anticancer, anti-inflammatory, analgesic, and enzyme-inhibiting agents. researchgate.netnih.gov The versatility of the benzamide core allows for the synthesis of diverse molecular libraries, enabling researchers to fine-tune compounds for specific therapeutic applications, from treating neurodegenerative diseases like Alzheimer's to developing new anticancer drugs. nih.gov

Research Context of Nitro-Substituted Aromatic Compounds

Nitro-substituted aromatic compounds are a major class of industrial chemicals, valued primarily as versatile intermediates in organic synthesis. nih.govresearchgate.net The presence of the nitro group (-NO2) on an aromatic ring significantly influences the molecule's chemical properties. It is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. nih.gov

These compounds are foundational in the production of dyes, polymers, and a wide range of pharmaceuticals and agrochemicals. researchgate.net A critical reaction is the reduction of the nitro group to an amine (-NH2), which is a key step in the synthesis of anilines, themselves vital precursors for many other functionalizations. acs.org The position of the nitro group and the presence of other substituents on the aromatic ring can impact the compound's stability and reactivity, making the study of specific isomers crucial for synthetic chemistry. nih.gov

Rationale for Focused Investigation of 2-Methyl-3-nitrobenzamide

The focused investigation of this compound is driven by its unique combination of the bioactive benzamide scaffold and the synthetically versatile nitroaromatic structure. The compound itself is not extensively detailed in publicly available research, but its precursor, 2-methyl-3-nitrobenzoic acid, is a known intermediate in the synthesis of agrochemicals, specifically the bishydrazide insecticide methoxyfenozide. google.com This lineage suggests a strong rationale for exploring the biological activity of its amide derivative, this compound, in areas such as pesticide research.

Furthermore, related structures are significant in pharmaceutical manufacturing. For instance, Methyl-2-methyl-3-nitrobenzoate, the methyl ester of the same acid core, is a key starting material in the synthesis of Lenalidomide (B1683929), an immunomodulatory drug. amazonaws.com The potential for this compound or its precursors to appear as impurities in such processes necessitates its study and characterization for quality control and regulatory purposes. The compound thus represents a target for both the discovery of new bioactive agents and as an analytical standard in pharmaceutical and chemical manufacturing.

Chemical Data

The following tables provide key identifying and physical properties for this compound and its immediate precursor, 2-Methyl-3-nitrobenzoic acid.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 290366-59-5 guidechem.com |

| Molecular Formula | C8H8N2O3 guidechem.com |

| Molecular Weight | 180.16 g/mol |

Table 2: Properties of 2-Methyl-3-nitrobenzoic acid

| Property | Value |

|---|---|

| CAS Number | 1975-50-4 mahavirsynthesis.com |

| Molecular Formula | C8H7NO4 mahavirsynthesis.com |

| Molecular Weight | 181.15 g/mol mahavirsynthesis.com |

| Appearance | Fine needles or light beige powder nih.gov |

| Melting Point | 182-184 °C (360-363 °F) nih.gov |

| Synonyms | 3-Nitro-o-toluic acid, 3-nitro-2-methylbenzoic acid nih.gov |

Compound Index

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-methyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-5-6(8(9)11)3-2-4-7(5)10(12)13/h2-4H,1H3,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRDXGSJTLUNXHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

290366-59-5 | |

| Record name | 2-methyl-3-nitrobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Methyl 3 Nitrobenzamide

Established Synthetic Routes to 2-Methyl-3-nitrobenzamide and Precursors

The preparation of this compound can be achieved through several established synthetic pathways. These routes often involve the introduction of the nitro group at a specific position on the aromatic ring, followed by the formation or modification of the amide functional group. The choice of a particular synthetic strategy often depends on the availability of starting materials, desired purity, and scalability of the reaction.

Nitration Strategies for Precursor Compounds

A primary strategy for the synthesis of nitroaromatic compounds involves the direct nitration of a suitable precursor. In the context of this compound, this can involve the nitration of 2-methylbenzamide (B88809). This reaction is typically carried out using a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid. The conditions, including temperature and reaction time, must be carefully controlled to achieve the desired regioselectivity, directing the nitro group to the 3-position of the 2-methylbenzamide core.

Alternatively, the precursor 2-methylbenzoic acid can be nitrated to yield 2-methyl-3-nitrobenzoic acid. ontosight.ai This intermediate is then converted to the target amide. The nitration of 2-methylbenzoic acid also requires careful control of reaction conditions to favor the formation of the 3-nitro isomer.

A study reported by Samadi et al. involved the slow addition of m-toluic acid to fuming nitric acid at -10 °C, yielding 2-methyl-3-nitrobenzoic acid with a 50% yield. google.com Folkertsma et al. and Wen et al. reported similar procedures with yields of 42% and 46%, respectively. google.com Another approach involves the nitration of m-methylbenzoic acid using a nitrating agent like N2O5 in the presence of a self-made PEG-200-based hydrogen peroxide ionic liquid as a solvent, which resulted in a 44% selectivity for 2-nitro-3-methylbenzoic acid. google.com

Amidation Reactions and Derivative Synthesis

Once the key intermediate, 2-methyl-3-nitrobenzoic acid, is obtained, the next step involves the formation of the amide bond to yield this compound. This transformation can be accomplished through several standard amidation protocols.

A common method is the conversion of the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride or oxalyl chloride. The resulting 2-methyl-3-nitrobenzoyl chloride is then reacted with ammonia (B1221849) or a primary or secondary amine to form the corresponding benzamide (B126). google.com

Direct amidation of 2-methyl-3-nitrobenzoic acid is also possible using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an amine. acs.org These reagents facilitate the formation of an active ester intermediate, which then reacts with the amine to form the amide bond. acs.org More advanced coupling reagents like HATU and HBTU have also been developed to improve the efficiency of amide bond formation, particularly in peptide synthesis. acs.org

The synthesis of various derivatives of this compound can be achieved by using substituted amines in the amidation step. This allows for the introduction of a wide range of functional groups, leading to a library of analogues with potentially diverse chemical and biological properties. For instance, the synthesis of 2-methyl-N-(((2-methylbenzoyl)amino)(3-nitrophenyl)methyl)benzamide has been reported, showcasing the ability to create more complex structures from the basic this compound scaffold. sigmaaldrich.com

Oxidative Synthesis Approaches

Oxidative methods provide an alternative route to 2-methyl-3-nitrobenzoic acid, the direct precursor to this compound. A notable approach is the oxidation of 3-nitro-o-xylene. nbinno.comgoogle.com This reaction can be carried out using various oxidizing agents. One patented method describes the oxidation of 3-nitro-o-xylene using oxygen gas in the presence of an organic solvent and a catalyst at temperatures between 90-100°C. nbinno.comgoogle.com This process is favored in industrial settings due to its efficiency. nbinno.com Another method involves the use of a 15-25% aqueous solution of nitric acid under pressure at elevated temperatures (125-165°C). google.com

A specific example of this oxidative synthesis involves reacting 3-nitro-o-xylene with dihydrogen peroxide, cobalt(II) acetate (B1210297), manganese(II) acetate, and hexanoic acid at 60°C for 12 hours, which yields 2-methyl-3-nitrobenzoic acid with a reported yield of 87%. chemicalbook.com

The haloform reaction offers another oxidative pathway. Aldehydes and ketones with a methyl group attached to the carbonyl carbon can be oxidized by sodium hypohalite to the corresponding carboxylic acid with one less carbon atom. ncert.nic.in While not a direct synthesis of this compound, this reaction is a fundamental oxidative transformation in organic chemistry. ncert.nic.in

Utilization of 2-Methyl-3-nitrobenzoic Acid as a Key Intermediate

2-Methyl-3-nitrobenzoic acid is a pivotal intermediate in the synthesis of this compound and its derivatives. ontosight.ainbinno.comchemimpex.comchemicalbook.com Its availability through various synthetic routes, including the nitration of 2-methylbenzoic acid and the oxidation of 3-nitro-o-xylene, makes it a versatile starting material. ontosight.aigoogle.comchemicalbook.com

The conversion of 2-methyl-3-nitrobenzoic acid to this compound is a straightforward amidation reaction. This can be achieved by first converting the carboxylic acid to its acid chloride using a reagent like thionyl chloride, followed by reaction with ammonia. google.com Alternatively, direct amidation can be performed using various coupling agents. acs.org

Beyond its use in synthesizing the parent amide, 2-methyl-3-nitrobenzoic acid serves as a building block for more complex molecules. It has been used as a starting reagent in the synthesis of methyl 2-methyl-3-nitrobenzoate and 2,3-unsubstituted indoles. chemicalbook.com Furthermore, it is a key precursor in the synthesis of ligands for the 5-HT6 receptor, which have potential applications in treating cognitive disorders, and in the production of the drug Lenalidomide (B1683929). nbinno.com

The chemical properties of 2-methyl-3-nitrobenzoic acid, including its molecular formula C8H7NO4 and molecular weight of 181.15 g/mol , have been well-characterized. ontosight.ainbinno.com It is described as fine needles or a light beige powder with a melting point of 182-184°C. nbinno.com It is insoluble in water but soluble in organic solvents like ethanol (B145695) and methanol. nbinno.com

Advanced Reaction Conditions and Optimization Protocols

To improve the efficiency, selectivity, and environmental footprint of the synthesis of this compound and its analogues, advanced reaction conditions and optimization protocols have been explored. These often involve the use of catalytic systems and fine-tuning of reaction parameters.

Catalytic Systems in Synthesis of this compound Analogues

Catalytic systems play a crucial role in modern organic synthesis, offering pathways to desired products with higher efficiency and selectivity. In the synthesis of analogues of this compound, various catalytic approaches have been investigated.

For the amidation of 2-methyl-3-nitrobenzoic acid, metal catalysts can be employed to facilitate the reaction. While traditional coupling reagents are effective, catalytic methods can offer advantages in terms of atom economy and milder reaction conditions.

In a broader context of benzamide synthesis, palladium-catalyzed carbonylation reactions have been developed to form the amide bond. These reactions typically involve an aryl halide or triflate, carbon monoxide, and an amine in the presence of a palladium catalyst.

Furthermore, the synthesis of related heterocyclic structures, such as benzimidazoles, has been achieved using catalytic systems. For example, the direct synthesis of 2-methylbenzimidazole (B154957) from 2-nitroaniline (B44862) and ethanol has been reported over a Mg-modified Cu-Pd/γ-Al2O3 catalyst. mdpi.com This reaction proceeds through a coupled "alcohol-dehydrogenation, hydrogen transfer, and hydrogenation" mechanism, demonstrating the potential of bimetallic catalysts in facilitating complex transformations. mdpi.com While not a direct synthesis of this compound, this highlights the application of advanced catalytic systems in the synthesis of related nitrogen-containing aromatic compounds.

Regioselectivity and Stereoselectivity in Derivatization

The inherent directing effects of the substituents on the benzene (B151609) ring of this compound play a crucial role in the regioselectivity of its derivatization. The methyl group is an ortho-, para-director, while the nitro group and the amide group are meta-directors for electrophilic aromatic substitution. The interplay of these groups dictates the position of incoming electrophiles. For instance, in electrophilic aromatic substitution reactions, the positions ortho and para to the methyl group (positions 3, 5, and 1) and meta to the nitro and amide groups (positions 5 and 1) are electronically influenced. The steric hindrance from the existing substituents also significantly impacts the accessibility of these positions to incoming reagents, further guiding the regiochemical outcome of the reaction.

In reactions involving the amide moiety, such as N-substitution, the focus shifts to the nitrogen atom. The stereoselectivity of these reactions can be influenced by the nature of the substituting agent and the reaction conditions. For example, in cycloaddition reactions, the formation of specific stereoisomers can be favored. nih.gov Studies on related nitro-containing aromatic compounds have demonstrated that the stereochemical outcome of reactions like [3+2] cycloadditions can be controlled to yield specific diastereomers. chim.it The choice of solvent can also impact the activation energy and, consequently, the stereoselectivity of the reaction. nih.gov

Green Chemistry Approaches to Synthesis

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. For the synthesis of precursors to this compound, such as 2-methyl-3-nitrobenzoic acid, green chemistry principles have been applied. One notable approach involves the oxidation of 3-nitro-o-xylene using oxygen from the air as the oxidant, replacing traditional and more hazardous oxidizing agents like nitric acid. google.com This method, carried out at atmospheric pressure, boasts a high yield of up to 80% and allows for the recycling of the mother liquor, positioning it as a clean production method with reduced risk, pollution, and raw material costs. google.com

Another green approach utilizes a mixture of nitric acid and acetic anhydride (B1165640) for the nitration of methyl 3-methylbenzoate, a key step in the synthesis of 5-methyl-2-nitrobenzoic acid, a related isomer. researchgate.net This process is highlighted for its high selectivity and easier control of the reaction rate, contributing to a more environmentally friendly procedure. researchgate.net Furthermore, the use of hydrogen peroxide in the presence of catalysts like cobalt(II) acetate and manganese(II) acetate for the oxidation of 3-nitro-o-xylene to 2-methyl-3-nitrobenzoic acid represents another advancement in green synthesis, offering a high yield of 87%. chemicalbook.com

Derivatization Strategies for Novel this compound Analogues

The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse range of analogues. These derivatization strategies are crucial for exploring the chemical space around this core structure.

N-Substitution Reactions on the Amide Moiety

The amide nitrogen of this compound is a key handle for derivatization through N-substitution reactions. These reactions allow for the introduction of various alkyl, aryl, or heterocyclic groups, leading to a wide array of novel analogues. The reactivity of the amide can be enhanced by converting the carboxylic acid precursor, 2-methyl-3-nitrobenzoic acid, into a more reactive species such as an acid chloride. google.com This intermediate can then readily react with a diverse range of amines to form the corresponding N-substituted amides.

Modern coupling reagents developed primarily for peptide synthesis, such as DCC, EDC, HOBt, HATU, and HBTU, have significantly improved the efficiency of amide bond formation and can be applied to the synthesis of this compound derivatives. acs.org These reagents facilitate the direct coupling of the carboxylic acid with an amine under mild conditions.

Aromatic Ring Functionalization via Electrophilic and Nucleophilic Aromatic Substitution

The aromatic ring of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution, providing pathways to introduce additional functional groups.

Electrophilic Aromatic Substitution (EAS): The directing effects of the existing substituents (methyl, nitro, and amide) govern the regioselectivity of EAS. The nitro group is a strong deactivating group, making the ring less nucleophilic and thus less reactive towards electrophiles. youtube.com However, reactions such as nitration (using nitric acid and sulfuric acid) and sulfonation (using fuming sulfuric acid) can still occur, typically directing the incoming electrophile to a meta position relative to the nitro and amide groups. aiinmr.commasterorganicchemistry.com The activating effect of the methyl group (ortho, para-directing) will also influence the final position of substitution.

Nucleophilic Aromatic Substitution (NAS): The presence of the electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution. libretexts.org This is particularly true for positions ortho and para to the nitro group, as the negative charge of the intermediate Meisenheimer complex can be stabilized by resonance involving the nitro group. youtube.comlibretexts.org Therefore, a suitable leaving group, such as a halide, at the ortho or para position to the nitro group can be displaced by a nucleophile. While the parent this compound does not have a leaving group in these activated positions, derivatives could be synthesized to undergo NAS.

Heterocyclic Annulation and Scaffold Diversification

The functional groups of this compound can be utilized to construct fused heterocyclic systems, leading to significant scaffold diversification. The nitro group, in particular, is a versatile functional group for such transformations. For instance, the reduction of the nitro group to an amine provides a nucleophilic center that can participate in cyclization reactions. This amino group, along with the adjacent methyl group or other introduced functionalities, can be used to build a variety of heterocyclic rings, such as indoles or quinolines. nbinno.com

Furthermore, [3+2] annulation reactions involving nitroalkenes are a known method for synthesizing five-membered nitrogen heterocycles. chim.it While this applies to nitroalkenes, the underlying principle of using the nitro group's reactivity to build heterocyclic structures can be conceptually extended to derivatives of this compound.

Coupling Reactions for Extended Molecular Architectures

Modern cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, offer powerful tools for extending the molecular architecture of this compound. To utilize these reactions, the aromatic ring of this compound would first need to be functionalized with a suitable group, typically a halide (e.g., Br, I) or a triflate. This can be achieved through electrophilic halogenation of the aromatic ring. Once installed, this handle allows for the coupling with a wide variety of partners, including boronic acids (Suzuki), alkenes (Heck), and terminal alkynes (Sonogashira), to create more complex molecules with extended π-systems or novel three-dimensional structures. The synthesis of Lenalidomide, a complex pharmaceutical, involves a coupling reaction of a derivative of 2-methyl-3-nitrobenzoic acid. google.com

Interactive Data Tables

Below are interactive tables summarizing key reactions and reagents discussed in this article.

Table 1: Green Synthesis Approaches for 2-Methyl-3-nitrobenzoic Acid

| Precursor | Oxidizing Agent/Reagent System | Catalyst | Conditions | Yield | Reference |

| 3-nitro-o-xylene | Oxygen (from air) | Not specified | Atmospheric pressure | Up to 80% | google.com |

| 3-nitro-o-xylene | Hydrogen peroxide | Cobalt(II) acetate, Manganese(II) acetate | 60°C, 12h | 87% | chemicalbook.com |

| Methyl 3-methylbenzoate | Nitric acid/Acetic anhydride | - | - | High selectivity | researchgate.net |

Table 2: Reagents for Derivatization of this compound and its Precursors

| Reaction Type | Reagent/Reagent Class | Purpose | Reference |

| N-Substitution | Thionyl chloride | Formation of acid chloride for subsequent amidation | google.com |

| N-Substitution | DCC, EDC, HOBt, HATU, HBTU | Amide bond formation (coupling reagents) | acs.org |

| Electrophilic Aromatic Substitution | Nitric acid/Sulfuric acid | Nitration | aiinmr.commasterorganicchemistry.com |

| Electrophilic Aromatic Substitution | Fuming sulfuric acid | Sulfonation | masterorganicchemistry.com |

| Coupling Reactions | Palladium catalysts, Boronic acids (Suzuki) | C-C bond formation | google.com |

Reaction Mechanisms and Mechanistic Studies of 2 Methyl 3 Nitrobenzamide

Mechanistic Pathways of Nitro Group Transformations

The transformation of the nitro group in 2-Methyl-3-nitrobenzamide is a critical aspect of its reactivity, often leading to the formation of more reactive species. These transformations can proceed through enzymatic or chemical means, typically involving reduction pathways.

The bioreduction of nitroaromatic compounds like this compound is a stepwise process mediated by various flavoenzymes, such as NADPH:cytochrome P-450 reductase. nih.gov This process involves the sequential reduction of the nitro group to a nitroso derivative, then to a hydroxylamine (B1172632), and finally to an amine.

The initial step in the bioreduction is the transfer of one or two electrons to the nitro group. In a one-electron transfer mechanism, a nitro anion radical is formed. This radical can react with molecular oxygen in a futile cycle, regenerating the parent nitroaromatic compound and producing a superoxide (B77818) radical. researchgate.net Alternatively, a two-electron reduction, often catalyzed by nitroreductases, directly yields the nitroso intermediate. nih.govnih.gov

Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂

The intermediates in this pathway, particularly the nitroso and hydroxylamine species, are often more toxic than the parent nitro compound due to their ability to react with cellular macromolecules. nih.gov

The reduction of the nitro group is fundamentally an electron transfer process. The ease of this reduction is related to the electron-accepting nature of the nitroaromatic compound. The initial and rate-determining step is often the first electron transfer to form the nitro anion radical. nih.gov The redox potential of the Ar-NO₂/Ar-NO₂⁻ couple is a key parameter in determining the kinetics of this process. nih.gov

In chemical reductions, for instance using metals like iron or tin in acidic media, a similar stepwise electron transfer occurs on the metal surface. masterorganicchemistry.com Another common reducing agent, sodium borohydride (B1222165), typically requires a catalyst like Ni(PPh₃)₄ to effectively reduce nitroaromatics to amines. jsynthchem.com The catalyst facilitates the transfer of electrons from the borohydride to the nitro group. rsc.org

The electron transfer can be described by two main pathways:

Direct Pathway: A six-electron reduction that proceeds through nitroso and hydroxylamine intermediates to form the amine.

Condensation Pathway: This pathway involves the reaction of the nitroso intermediate with the hydroxylamine intermediate to form an azoxy compound, which is then further reduced to the amine.

The predominant pathway can depend on the specific reducing agent and reaction conditions.

Amide Hydrolysis and Formation Mechanisms

The amide bond in this compound can be cleaved through hydrolysis, typically under acidic or basic conditions, to yield 2-methyl-3-nitrobenzoic acid and ammonia (B1221849). Amides are generally stable, and their hydrolysis requires heating and the presence of a strong acid or base. libretexts.orglibretexts.org

Under acidic conditions , the carbonyl oxygen of the amide is first protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer to the nitrogen atom makes it a better leaving group (ammonia). The elimination of ammonia and deprotonation of the carbonyl oxygen regenerates the carboxylic acid. libretexts.orgyoutube.com

In basic hydrolysis , a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. libretexts.org This forms a tetrahedral intermediate which then expels the amide anion (⁻NH₂), a very poor leaving group. The reaction is driven forward by an irreversible acid-base reaction between the carboxylic acid formed and the strongly basic amide anion, resulting in a carboxylate salt and ammonia. libretexts.orgchemistrysteps.com

The formation of this compound can be achieved by reacting 2-methyl-3-nitrobenzoic acid with an aminating agent. A common laboratory method involves converting the carboxylic acid to a more reactive acyl chloride or ester, which then readily reacts with ammonia.

Influence of Substituents on Reaction Kinetics and Thermodynamics

The methyl and nitro groups on the benzene (B151609) ring of this compound have significant electronic and steric effects that influence the rates and equilibria of its reactions. nih.govwikipedia.org

The methyl group at the ortho position relative to the amide group introduces steric hindrance. This steric bulk can affect the planarity of the amide group with the benzene ring. wikipedia.orgvedantu.com In amide hydrolysis, this twisting can disrupt the resonance between the nitrogen lone pair and the carbonyl group, potentially making the carbonyl carbon more susceptible to nucleophilic attack. However, the ortho-methyl group can also sterically hinder the approach of the nucleophile (water or hydroxide) to the carbonyl carbon. The net effect on the hydrolysis rate will depend on the balance of these opposing factors. In some cases, ortho-alkyl groups have been shown to enhance the rate of hydrolysis in related sulfonamides, a contrast to the rate retardation observed in benzamides. researchgate.net

The electronic properties of the substituents play a crucial role in the reactivity of this compound.

Nitro Group: The nitro group is a strong electron-withdrawing group, primarily through its negative mesomeric (-M) and inductive (-I) effects. wikipedia.org This has several consequences:

It increases the acidity of the parent carboxylic acid (2-methyl-3-nitrobenzoic acid), which is a precursor. wikipedia.org

It makes the aromatic ring more electron-deficient and thus more susceptible to nucleophilic aromatic substitution, although this is not a primary reaction pathway for this compound.

For amide hydrolysis, the electron-withdrawing nitro group makes the carbonyl carbon more electrophilic and thus more prone to nucleophilic attack, which would be expected to increase the rate of hydrolysis. wikipedia.org

In the context of nitro group reduction, the electron-withdrawing nature of the amide and methyl groups influences the redox potential, making the reduction slightly more difficult compared to nitrobenzene.

Methyl Group: The methyl group is an electron-donating group through its positive inductive effect (+I). This effect slightly counteracts the electron-withdrawing effect of the nitro group on the aromatic ring. As an ortho-, para-director, its electronic influence on the meta-positioned amide group is less pronounced than its steric effect. masterorganicchemistry.com

The combined electronic effects of the substituents can be quantitatively assessed using parameters like the Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted benzene derivatives. wikipedia.org

The following table summarizes the expected effects of the substituents on the key reactions of this compound.

| Reaction | Substituent | Steric Effect | Electronic Effect | Overall Impact on Reactivity |

| Amide Hydrolysis | ortho-Methyl | Hinders nucleophilic attack | Electron-donating (+I) | Likely decreases rate |

| meta-Nitro | Negligible | Strong electron-withdrawing (-M, -I) | Increases rate | |

| Nitro Group Reduction | ortho-Methyl to Amide | May influence enzyme binding | Electron-donating (+I) | Slightly disfavors reduction |

| Amide Group | May influence enzyme binding | Electron-withdrawing (-I) | Slightly favors reduction |

In-situ Reaction Monitoring for Mechanistic Elucidation

In-situ reaction monitoring involves the use of analytical techniques to track the progress of a chemical reaction in real-time without the need for sampling and quenching. This approach provides a continuous stream of data, offering deep insights into the reaction kinetics, the formation and consumption of intermediates, and the influence of various reaction parameters. For the synthesis of this compound, several in-situ spectroscopic methods can be employed to unravel its mechanistic intricacies.

Detailed Research Findings:

While specific studies focusing exclusively on the in-situ monitoring of this compound synthesis are not widely available in peer-reviewed literature, the principles can be inferred from extensive research on analogous amidation reactions. The conversion of a carboxylic acid, such as 2-methyl-3-nitrobenzoic acid, to a benzamide (B126) typically requires the activation of the carboxyl group to facilitate nucleophilic attack by an amine. Common activating agents include thionyl chloride, oxalyl chloride, or carbodiimides.

In-situ spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are instrumental in monitoring these transformations.

FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques are particularly powerful for tracking changes in functional groups throughout the reaction. For instance, in the conversion of 2-methyl-3-nitrobenzoic acid to this compound, FTIR spectroscopy can monitor the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic N-H stretches and amide I and II bands of the product. If an acyl chloride intermediate is formed, its distinct C=O stretching frequency can also be observed and monitored.

NMR Spectroscopy: In-situ NMR spectroscopy provides detailed structural information about the species present in the reaction mixture over time. By monitoring the chemical shifts and integrals of specific protons or carbons, one can quantify the concentrations of the starting material, intermediates, and the final product. This is particularly useful for identifying and characterizing transient intermediates that may not be detectable by other methods.

Illustrative Data from In-situ Monitoring:

The data generated from in-situ monitoring allows for the construction of concentration profiles for the reactants, intermediates, and products as a function of time. This kinetic data is essential for proposing and validating a reaction mechanism.

Consider a hypothetical scenario where the amidation of 2-methyl-3-nitrobenzoic acid is monitored using in-situ FTIR spectroscopy. The following table represents the type of data that could be generated.

| Reaction Time (minutes) | Concentration of 2-Methyl-3-nitrobenzoic acid (M) | Concentration of Acyl Chloride Intermediate (M) | Concentration of this compound (M) |

| 0 | 1.00 | 0.00 | 0.00 |

| 10 | 0.75 | 0.20 | 0.05 |

| 20 | 0.50 | 0.30 | 0.20 |

| 30 | 0.25 | 0.25 | 0.50 |

| 40 | 0.10 | 0.15 | 0.75 |

| 50 | 0.02 | 0.05 | 0.93 |

| 60 | 0.00 | 0.01 | 0.99 |

From such data, rate constants for each step of the reaction can be determined, and the rate-determining step can be identified. For example, the initial increase and subsequent decrease in the concentration of the acyl chloride intermediate confirm its role as a transient species in the reaction pathway. The mechanistic elucidation derived from these in-situ studies is fundamental for the rational design and optimization of synthetic routes to this compound.

Advanced Spectroscopic and Crystallographic Characterization of 2 Methyl 3 Nitrobenzamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering unparalleled insights into the connectivity and spatial arrangement of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in establishing the molecular framework of 2-Methyl-3-nitrobenzamide and its derivatives. The chemical shifts, coupling constants, and signal multiplicities in ¹H NMR spectra allow for the precise assignment of protons on the benzene (B151609) ring and the methyl and amide groups. For instance, in the ¹H NMR spectrum of 2-Methyl-3-nitrobenzoic acid, a precursor to the amide, the aromatic protons exhibit distinct signals that confirm the substitution pattern. chemicalbook.com

The analysis of isomeric purity is also a critical application of NMR. In the synthesis of lenalidomide (B1683929), where methyl 2-methyl-3-nitrobenzoate is a key intermediate, GC-MS is used to detect and quantify various isomeric impurities that may arise during the process. amazonaws.com These include positional isomers such as methyl 2-bromomethyl-4-nitrobenzoate and methyl 2-bromomethyl-6-nitrobenzoate. amazonaws.com Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), are particularly powerful in unambiguously assigning protons and confirming the connectivity between adjacent atoms, which is crucial in distinguishing between isomers. ipb.pt

Table 1: Representative ¹H NMR Spectral Data for 2-Methyl-3-nitrobenzoic acid

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| CH₃ | 2.50 | Singlet | - |

| Aromatic H | 7.40-8.20 | Multiplet | - |

| COOH | 10.5 (broad) | Singlet | - |

| Note: Data is generalized from typical spectra and may vary based on solvent and instrument parameters. |

Beyond establishing basic connectivity, advanced NMR techniques provide detailed information about the three-dimensional structure and conformational preferences of these molecules. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are instrumental in determining the through-space proximity of protons. This information is vital for understanding the preferred orientation of the amide and nitro groups relative to the benzene ring and the methyl group.

For example, in related nitro-substituted benzamides, the orientation of the amide and nitro groups is significantly twisted out of the plane of the benzene ring. researchgate.net This twisting is influenced by steric hindrance and electronic effects from the substituents. Advanced NMR experiments can quantify these dihedral angles by measuring cross-relaxation rates, which are dependent on the internuclear distances. This experimental data can then be compared with theoretical calculations, such as those from Density Functional Theory (DFT), to build a comprehensive model of the molecule's conformation in solution. researchgate.net

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides a detailed fingerprint of the functional groups present in a molecule and the nature of the bonds between them.

The IR and Raman spectra of this compound are characterized by specific absorption bands corresponding to the vibrational modes of its functional groups. The amide group gives rise to several characteristic bands, including the N-H stretching vibrations (amide A band) typically found in the 3300-3500 cm⁻¹ region, and the C=O stretching vibration (amide I band) which appears between 1600 and 1800 cm⁻¹. nih.gov The amide II band, resulting from a combination of N-H in-plane bending and C-N stretching, is observed in the 1500-1600 cm⁻¹ range. nih.gov

The nitro group (NO₂) also exhibits characteristic symmetric and asymmetric stretching vibrations. These are typically strong bands in the IR spectrum and can be found in the regions of approximately 1550-1490 cm⁻¹ (asymmetric) and 1355-1315 cm⁻¹ (symmetric). The C-H stretching vibrations of the methyl group and the aromatic ring are observed in the 3100-3000 cm⁻¹ region. osti.gov

Normal coordinate analysis, often aided by DFT calculations, can be employed to assign the observed vibrational frequencies to specific atomic motions within the molecule. scirp.org This allows for a detailed understanding of how the different vibrational modes are coupled.

Table 2: Key IR Absorption Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amide (N-H) | Stretching | 3300-3500 |

| Amide (C=O) | Stretching (Amide I) | 1600-1800 |

| Amide (N-H bend, C-N stretch) | Amide II | 1500-1600 |

| Nitro (NO₂) | Asymmetric Stretching | 1550-1490 |

| Nitro (NO₂) | Symmetric Stretching | 1355-1315 |

| Aromatic C-H | Stretching | 3100-3000 |

| Methyl C-H | Stretching | 2980-2850 |

| Note: These are approximate ranges and can be influenced by the molecular environment and physical state. |

In the solid state, and in some cases in solution, this compound and its derivatives can form intermolecular and intramolecular hydrogen bonds. These interactions significantly influence the vibrational frequencies of the involved functional groups. For instance, the N-H and C=O stretching frequencies of the amide group are sensitive to hydrogen bonding. nih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental formula of the parent ion and its fragments. This is crucial for confirming the identity of newly synthesized compounds and for differentiating between compounds with the same nominal mass but different elemental compositions. For instance, the molecular formula of 2-Methyl-3-nitrobenzoic acid, C₈H₇NO₄, can be unequivocally confirmed by HRMS. nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule. In the case of this compound, common fragmentation pathways would likely involve the loss of the amide group (-CONH₂), the nitro group (-NO₂), or the methyl group (-CH₃). The relative abundance of the resulting fragment ions can help to piece together the molecular structure. For example, in the GC-MS analysis of impurities in lenalidomide synthesis, specific mass fragments are selected for the quantification of each impurity, such as m/z 178 for methyl-2-methyl-3-nitrobenzoate. amazonaws.com

Molecular Weight Confirmation and Fragmentation Pathways

Mass spectrometry is a critical tool for confirming the molecular weight of a compound and elucidating its structure through controlled fragmentation. The molecular formula for this compound is C₈H₈N₂O₃, corresponding to a molecular weight of approximately 180.16 g/mol . sigmaaldrich.comguidechem.com

Electron Ionization (EI) mass spectrometry of this compound would be expected to produce a molecular ion peak (M⁺) at m/z 180. The fragmentation of this molecular ion is dictated by the stability of the resulting fragments. Key fragmentation pathways for aromatic nitro compounds and benzamides can be proposed:

Loss of the Amide Group: A common fragmentation is the cleavage of the C-C bond between the carbonyl group and the benzene ring. This could lead to the loss of a neutral CONH₂ radical (44 Da), resulting in a fragment ion at m/z 136.

Loss of the Nitro Group: Cleavage of the C-N bond of the nitro group can occur, leading to the loss of NO₂ (46 Da) and the formation of a cation at m/z 134.

Alpha Cleavage: The bond between the carbonyl carbon and the aromatic ring can break, leading to the formation of a benzoyl cation derivative.

Loss of Water: Intramolecular rearrangement could lead to the loss of a water molecule (18 Da) from the molecular ion, particularly in chemical ionization mass spectrometry.

Predicted mass spectrometry data highlights potential adducts that could be observed, providing further confirmation of the molecular weight. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 181.06078 | 133.8 |

| [M+Na]⁺ | 203.04272 | 141.4 |

| [M-H]⁻ | 179.04622 | 137.6 |

| [M+NH₄]⁺ | 198.08732 | 152.6 |

This table is interactive. You can sort and filter the data.

These fragmentation pathways are essential for the structural identification of this compound and for distinguishing it from its isomers. wvu.edu

Isotope Labeling for Mechanistic Insights

Isotope labeling is a powerful technique for tracing the pathways of atoms through chemical reactions or fragmentation processes. nih.gov While specific isotope labeling studies on this compound are not widely published, the methodology offers significant potential for mechanistic elucidation.

For instance, by synthesizing this compound with a ¹³C-labeled carbonyl carbon, its fate during mass spectrometric fragmentation could be precisely tracked. If a fragment ion shows a mass shift of +1, it confirms the retention of the carbonyl carbon in that fragment. This approach would definitively distinguish between fragments that retain the amide group and those that have lost it.

Similarly, labeling the amide nitrogen with ¹⁵N would allow for unambiguous tracking of nitrogen-containing fragments. This can help to confirm complex rearrangement processes that may occur prior to fragmentation. wvu.edu In biosynthetic studies or reaction mechanism analyses, deuterium (B1214612) (²H) labeling of the methyl group or specific positions on the aromatic ring could reveal information about hydrogen abstraction or transfer steps. nih.gov

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid.

While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds like 2-Methyl-3-nitrobenzonitrile (C₈H₆N₂O₂) allows for a detailed prediction of its solid-state structure. nih.gov

In the crystal structure of its nitrile analogue, the asymmetric unit contains two independent molecules. nih.gov The benzene rings are planar, and the nitro group is nearly coplanar with the ring, a feature also seen in other nitro-substituted benzene derivatives. nih.govsunway.edu.my For this compound, it is expected that the amide group (CONH₂) would also exhibit a degree of planarity. The dihedral angle between the plane of the amide group and the plane of the benzene ring is a key conformational parameter. Steric hindrance between the ortho-methyl group and the amide group may cause some twisting.

Table 2: Crystallographic Data for the Related Compound 2-Methyl-3-nitrobenzonitrile nih.gov

| Parameter | Value |

|---|---|

| Formula | C₈H₆N₂O₂ |

| Molecular Weight | 162.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.025 |

| b (Å) | 7.3860 |

| c (Å) | 15.515 |

| β (°) | 101.80 |

| Volume (ų) | 1573.2 |

This table is interactive. You can sort and filter the data.

The packing of molecules in a crystal is governed by a network of intermolecular interactions. For this compound, hydrogen bonding is expected to be a dominant feature. The amide group contains both a hydrogen bond donor (-NH₂) and an acceptor (C=O), allowing for the formation of strong N-H···O hydrogen bonds. These interactions often lead to the formation of characteristic synthons, such as dimers or chains, which are fundamental to the crystal's architecture.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs can have distinct physical properties, including solubility and stability. Compounds with conformational flexibility and multiple hydrogen bonding sites, such as this compound, are prone to polymorphism. researchgate.net Studies on related nitroaromatic compounds have shown that different crystal forms can arise from variations in molecular conformation, often leading to different colors. researchgate.net

Co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, is another avenue for modifying the physical properties of a compound. bohrium.com Co-crystals of this compound could be formed with other molecules (co-formers) that can establish strong intermolecular interactions, such as hydrogen bonds, with the amide or nitro groups. For example, co-crystallization with carboxylic acids or other amides could lead to new crystalline phases with altered properties. bohrium.com

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is mapped with properties like dₙₒᵣₘ, which highlights regions of close intermolecular contact.

For a molecule like this compound, the Hirshfeld surface would reveal distinct regions corresponding to different types of interactions. Analysis of a related Schiff base, 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, showed that the crystal packing is dominated by O···H (39%) and H···H (21.3%) contacts. nih.govresearchgate.net

A two-dimensional "fingerprint plot" is derived from the Hirshfeld surface, which provides a quantitative summary of the intermolecular contacts. For this compound, the fingerprint plot would be expected to show:

A significant contribution from H···H contacts, appearing as a large, diffuse region in the plot.

Sharp spikes corresponding to the strong N-H···O and weaker C-H···O hydrogen bonds.

Contributions from C···H/H···C contacts, indicative of interactions involving the aromatic ring. nih.gov

Potential C···C or C···N contacts, representing the π-π stacking interactions. nih.gov

Table 3: List of Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₈H₈N₂O₃ |

| 2-Methyl-3-nitrobenzonitrile | C₈H₆N₂O₂ |

Computational Chemistry and Quantum Chemical Studies of 2 Methyl 3 Nitrobenzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules like 2-methyl-3-nitrobenzamide.

Optimized Geometries and Conformational Landscapes

DFT calculations, often employing basis sets such as 6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. These calculations optimize the bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface. The process also helps in exploring the conformational landscape, identifying different stable conformers and the energy barriers between them. The planarity of the molecule is a key aspect of its structure, with dihedral angles indicating the relative orientation of the methyl, nitro, and benzamide (B126) groups. While the benzene (B151609) ring is inherently planar, the orientations of the substituent groups can vary.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Frontier Molecular Orbitals

The electronic properties of this compound are primarily dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. For instance, the presence of electron-withdrawing groups like the nitro group can lower the LUMO energy, thereby reducing the HOMO-LUMO gap and increasing the molecule's electrophilicity. nih.gov Studies on similar nitro-containing aromatic compounds have shown that the HOMO is typically localized over the benzene ring and the methyl group, while the LUMO is concentrated on the nitro group and the carbonyl moiety of the amide. This distribution indicates that the benzene ring acts as the primary electron donor, and the nitro and amide groups function as electron acceptors.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map uses a color scale to represent different potential values on the electron density surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and carbonyl groups, making them sites for electrophilic interaction. Conversely, the hydrogen atoms of the amide group and the aromatic ring would exhibit positive potential, indicating their susceptibility to nucleophilic attack.

Reactivity Descriptors and Global Reactivity Parameters

DFT calculations can be used to determine various global reactivity parameters that quantify the chemical reactivity of this compound. These parameters are derived from the HOMO and LUMO energies and provide a more quantitative measure of reactivity than MEP maps alone.

Key Global Reactivity Parameters:

| Parameter | Formula | Description |

| Ionization Potential (I) | I = -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A = -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's electrophilic character. |

A higher electrophilicity index for this compound would confirm its electrophilic nature, as suggested by the presence of the nitro group. researchgate.net

Simulation of Spectroscopic Properties (e.g., IR, NMR Chemical Shifts)

Computational methods can simulate the spectroscopic properties of this compound, providing valuable data for comparison with experimental results.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by determining the vibrational frequencies of the molecule. mdpi.com These calculations help in assigning the experimentally observed vibrational bands to specific functional groups and vibrational modes, such as the characteristic stretching frequencies of the N-H, C=O, and N-O bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of 1H and 13C atoms can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. Comparing the calculated and experimental NMR spectra can aid in the structural elucidation of the molecule.

Non-Linear Optical (NLO) Properties Prediction

Molecules with significant charge transfer characteristics, like this compound, are potential candidates for non-linear optical (NLO) materials. The presence of both electron-donating (methyl group) and electron-withdrawing (nitro and amide groups) substituents on the aromatic ring can lead to a large molecular hyperpolarizability (β), a key parameter for NLO activity. nih.govresearchgate.net Computational studies can predict the NLO properties by calculating the dipole moment, polarizability, and first-order hyperpolarizability. These predictions can guide the design and synthesis of new organic materials with enhanced NLO properties for applications in optoelectronics and photonics. rsc.org

Research on Solution-Phase Behavior of this compound Awaits Exploration

Computational chemistry and quantum chemical studies focusing on the molecular dynamics of this compound in a solution phase have yet to be documented in publicly available scientific literature. Despite the growing interest in the computational analysis of similarly structured compounds, specific research detailing the solution-phase behavior of this particular molecule through molecular dynamics simulations remains elusive.

While direct studies on this compound are not currently available, the scientific community has shown considerable interest in related molecules. For instance, molecular dynamics simulations and other computational methods have been applied to various nitro-substituted benzamide and benzoic acid derivatives. These studies have explored aspects like conformational stability, intermolecular interactions, and their potential as bioactive agents. researchgate.netnih.govresearchgate.net Research on co-crystals involving 2-nitrobenzoic acid has utilized molecular dynamics simulations to investigate their stability and pharmaceutical potential. researchgate.netresearchgate.net Furthermore, the solvation dynamics of other molecules in various solvents have been extensively studied, providing a methodological framework that could be applied to this compound in future research. researchgate.net

The absence of specific molecular dynamics data for this compound highlights a gap in the current body of scientific knowledge. Future computational studies are needed to elucidate the intricate details of its behavior in solution, which would contribute to a more comprehensive understanding of this and other related chemical compounds. Such research would likely involve the use of sophisticated force fields and solvent models to accurately simulate the molecular interactions and generate predictive data on its physicochemical properties.

Structure Activity Relationship Sar Studies of 2 Methyl 3 Nitrobenzamide Derivatives

Design Principles for SAR Studies

The primary goal of SAR studies is to build a comprehensive understanding of the connection between a molecule's three-dimensional structure and its interaction with a biological target, such as an enzyme or receptor. oncodesign-services.com This process typically begins with a "lead" compound, in this case, a derivative of 2-methyl-3-nitrobenzamide, which has demonstrated a desired biological activity.

The core design principles involve:

Systematic Analog Synthesis : A series of analogs are synthesized where specific parts of the lead compound are methodically changed. oncodesign-services.com This could involve altering substituents on the aromatic ring, modifying the amide functional group, or changing the position of existing groups. nih.gov

Biological Evaluation : Each synthesized analog is tested for its biological activity using standardized assays. This allows for a direct comparison of how the structural modification has impacted the compound's potency or efficacy. oncodesign-services.com

Data Analysis and Correlation : The biological data is analyzed in the context of the structural changes. oncodesign-services.com This helps in identifying trends and establishing relationships. For instance, it might be found that adding an electron-donating group at a specific position consistently increases activity, while an electron-withdrawing group decreases it.

Iterative Optimization : The insights gained from one round of SAR studies are used to design the next series of analogs, progressively refining the molecular structure to enhance the desired properties and minimize unwanted effects. nih.gov This iterative cycle of design, synthesis, and testing is central to lead optimization. nih.gov

By adhering to these principles, medicinal chemists can rationally design new derivatives of this compound with improved biological profiles.

Impact of Substituent Modifications on Biological Activity

The biological activity of this compound derivatives is highly sensitive to modifications of its core structure. The nature and position of various substituents can profoundly influence the molecule's electronic properties, steric profile, and ability to interact with biological targets.

The amide group is a critical functional group in many biologically active molecules. Modifications to the nitrogen substituent (N-substituent) of the benzamide (B126) can significantly alter a compound's properties. While specific SAR data for N-substituted 2-methyl-3-nitrobenzamides is limited in the provided results, general principles of amide chemistry allow for extrapolation. The nature of the substituent on the amide nitrogen can influence:

Hydrogen Bonding : The N-H group of a primary or secondary amide can act as a hydrogen bond donor. Replacing these hydrogens with alkyl or aryl groups can eliminate this capability, which may be crucial for target binding.

Steric Hindrance : Bulky substituents on the amide nitrogen can introduce steric clash, preventing the molecule from fitting into a binding pocket. Conversely, a certain degree of bulk might be necessary for optimal orientation.

In studies of other compound classes like diaryl ureas, modifications to related functional groups have been shown to be critical for inhibitory activity, with different substituents affecting binding potency. nih.gov

Table 1: Hypothetical Impact of Amide N-Substituent Modification on Activity

| N-Substituent (R) in 2-Methyl-3-nitro-N-(R)-benzamide | Potential Effect on Biological Activity | Rationale |

| -H (Primary Amide) | Baseline activity | Can act as both H-bond donor and acceptor. |

| -CH₃ (Methyl) | May increase or decrease activity | Small steric impact; slightly increases lipophilicity. |

| -Phenyl | May decrease activity | Introduces significant steric bulk; alters electronic properties. |

| -(CH₂)₂OH (Hydroxyethyl) | May increase activity | Increases polarity; introduces new H-bonding opportunities. |

The position of the methyl group on the aromatic ring is a defining feature of the scaffold. Its placement at the 2-position, ortho to the amide, creates a specific steric and electronic environment.

Steric Effects : The ortho-methyl group can influence the rotational freedom of the amide group, potentially locking it into a specific conformation that is favorable (or unfavorable) for binding to a biological target.

Electronic Effects : Alkyl groups like methyl are weakly electron-donating through an inductive effect. lumenlearning.com This can slightly increase the electron density of the aromatic ring, potentially affecting its interaction with target residues.

The nitro group (-NO₂) is a powerful modulator of a molecule's chemical and biological properties. nih.gov Its presence in the 3-position of the 2-methylbenzamide (B88809) scaffold is significant for several reasons:

Electron-Withdrawing Nature : The nitro group is a strong electron-withdrawing group due to both resonance and inductive effects. nih.govresearchgate.net This deactivates the aromatic ring, making it less susceptible to electrophilic attack but also influencing its polarity and ability to interact with electron-rich sites on a biological target. nih.govnih.gov This electron-withdrawing property can be crucial for the molecule's mechanism of action. nih.gov

Pharmacophore and Toxicophore : The nitro group can act as both a pharmacophore (a group essential for biological activity) and a toxicophore (a group responsible for toxicity). researchgate.net Its activity often depends on its reduction within the cell. nih.govresearchgate.net

Bio-reduction : In biological systems, particularly under hypoxic (low oxygen) conditions found in some bacteria or tumors, the nitro group can be enzymatically reduced. nih.gov This reduction process can proceed through several steps, forming highly reactive intermediates like nitroso and hydroxylamine (B1172632) species. nih.govresearchgate.net These intermediates can be the ultimate active form of the drug, exerting their effect by reacting with cellular macromolecules. However, this same reactivity can also lead to toxicity and mutagenic effects. nih.govnih.gov The conversion of the nitro group to an amine group via reduction is a critical activation step for some classes of compounds. nih.gov

The necessity of the nitro group for activity has been demonstrated in other compound classes, where replacing it with other electron-withdrawing groups like cyano or chloro led to a significant decrease in biological potency. nih.gov

Introducing additional substituents onto the aromatic ring of this compound can dramatically alter its biological activity by modifying its electronic and steric properties. Substituents are generally classified based on their electronic effects (electron-donating or electron-withdrawing) and their directing effects in electrophilic aromatic substitution (ortho-, para-, or meta-directing). libretexts.orgunizin.org

Activating Groups : Electron-donating groups (e.g., -OH, -OCH₃, -NH₂) activate the ring, making it more electron-rich. lumenlearning.com This can enhance interactions with positively charged or electrophilic regions of a target. These groups typically direct further substitution to the ortho and para positions. unizin.org

Deactivating Groups : Electron-withdrawing groups (e.g., -CN, -CHO, -CO₂H) deactivate the ring, making it more electron-poor. lumenlearning.comlibretexts.org The nitro group already present is a strong deactivator. unizin.org Adding another deactivating group would further reduce the ring's nucleophilicity. These groups are typically meta-directors. libretexts.org

Halogens : Halogens (e.g., -F, -Cl, -Br) are a unique class. They are deactivating due to their strong inductive electron withdrawal but are ortho-, para-directing because of their ability to donate electron density through resonance. unizin.orgmsu.edu

Table 2: Classification and Effect of Common Aromatic Ring Substituents

| Substituent | Classification | Effect on Reactivity | Directing Effect |

| -OH, -NH₂ | Activating | Strongly Activating | Ortho, Para |

| -OCH₃ | Activating | Activating | Ortho, Para |

| -CH₃ | Activating | Weakly Activating | Ortho, Para |

| -F, -Cl, -Br, -I | Deactivating | Weakly Deactivating | Ortho, Para |

| -CHO, -COCH₃ | Deactivating | Deactivating | Meta |

| -CO₂H, -CO₂CH₃ | Deactivating | Deactivating | Meta |

| -CN | Deactivating | Deactivating | Meta |

| -NO₂ | Deactivating | Strongly Deactivating | Meta |

| Data compiled from multiple sources. libretexts.orgunizin.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comresearchgate.net The fundamental principle is that the structural properties of a molecule, which can be quantified by molecular descriptors, determine its activity. researchgate.net

The process of developing a QSAR model involves several key steps:

Data Set Selection : A diverse set of compounds with known biological activities is compiled. This set is typically split into a training set (to build the model) and a test set (to validate its predictive power). slideshare.net

Descriptor Calculation : For each molecule, a wide range of molecular descriptors are calculated. These are numerical values that represent different aspects of the molecule's structure. mdpi.comslideshare.net

Variable Selection : From the vast pool of calculated descriptors, statistical methods are used to select the subset that has the most significant correlation with the biological activity. slideshare.net This step is crucial to avoid overfitting the model.

Model Generation : A mathematical equation is generated that links the selected descriptors to the biological activity. This can be achieved using various statistical techniques, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms like Artificial Neural Networks (ANN). nih.govijnrd.org

Model Validation : The predictive ability of the model is rigorously tested using the external test set of compounds that were not used in its creation. mdpi.comslideshare.net

For nitroaromatic compounds like the derivatives of this compound, QSAR models have been used to predict properties like toxicity and mutagenicity. mdpi.com Descriptors such as hydrophobicity (logP) and electronic parameters (like the energy of the Lowest Unoccupied Molecular Orbital, ELUMO) have been found to be important indicators of activity. mdpi.com A well-validated QSAR model can be a powerful tool, enabling the rapid prediction of the activity of new, unsynthesized derivatives, thereby saving significant time and resources in the drug discovery process. nih.gov

Table 3: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Example Descriptor | Property Represented |

| Electronic | ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Susceptibility to nucleophilic attack; electron-accepting ability. mdpi.com |

| Electronic | Dipole Moment | Polarity and charge distribution of the molecule. mdpi.com |

| Hydrophobic | logP (Octanol-Water Partition Coefficient) | Lipophilicity; ability to cross cell membranes. mdpi.com |

| Topological | Molecular Connectivity Index (MCI) | Size, shape, and degree of branching in the molecule. mdpi.com |

| Steric/Geometrical | Molecular Refractivity (MR) | Molar volume and polarizability of the molecule. mdpi.com |

Ligand-Target Interactions and Binding Affinity Studies of this compound Derivatives

The exploration of this compound and its analogs has revealed significant insights into their interactions with specific biological targets, particularly the substrate receptor cereblon (CRBN) of the E3 ligase complex. nih.govacs.org Cereblon is a key target in the development of proteolysis-targeting chimeras (PROTACs), and understanding the binding affinity of ligands is crucial for designing effective protein degraders. nih.govacs.org

Studies have focused on developing novel non-phthalimide CRBN binders to overcome the instability and degradation of neosubstrates associated with common immunomodulatory imide drugs (IMiDs). nih.gov These efforts have led to the discovery of conformationally locked benzamide-type derivatives that effectively mimic the interactions of natural CRBN-binding molecules. nih.gov

Research into the structure-activity relationship (SAR) of these benzamide derivatives has highlighted the critical role of substituents on the benzamide scaffold. For instance, the introduction of fluorine atoms at the ortho position of the benzamide ring has been shown to increase binding affinity to CRBN. nih.govacs.org This enhancement is attributed to the formation of intramolecular hydrogen bonds (IMHBs) between the ortho-substituent (e.g., fluorine) and the amide proton (C–F···H–N). nih.govacs.org These bonds help to pre-organize the ligand into a conformation that is favorable for binding, potentially reducing the entropic penalty upon interaction with the target protein. nih.gov

The binding affinity of these derivatives is typically quantified using in vitro binding assays, which determine the half-maximal inhibitory concentration (IC50). These values provide a measure of the ligand's potency in displacing a known binder from the target. For example, a fluorine-containing benzamide derivative, compound 8d in one study, demonstrated the highest affinity in its series with an IC50 value of 63 ± 16 μM. nih.gov The data below summarizes the binding affinities and related physicochemical properties of several benzamide derivatives.

Table 1: Binding Affinity and Physicochemical Properties of Benzamide Derivatives Targeting CRBN

| Compound | R¹ | R² | IC₅₀ (µM) [hCRBN] | log D (pH 7.4) | CHI |

|---|---|---|---|---|---|

| 6a | H | H | >1000 | 1.15 | 22.8 |

| 6b | F | H | 250 ± 110 | 1.34 | 26.1 |

| 8c | H | F | 180 ± 50 | 1.48 | 27.6 |

| 8d | F | F | 63 ± 16 | 1.63 | 31.0 |

Data sourced from a study on novel benzamide-type cereblon binders. nih.gov CHI refers to the chromatographic hydrophobicity index.

The interaction of these ligands with CRBN relies on mimicking the binding mode of established modulators like thalidomide. acs.org The glutarimide (B196013) moiety of traditional IMiDs forms crucial hydrogen bonds within a conserved tri-tryptophan pocket of CRBN. acs.org The novel benzamide derivatives are designed to replicate these key interactions. The ortho-substituents on the benzamide ring play a significant role in achieving a bound-state conformation that preserves these essential contacts. nih.gov The presence of patterns like C–O···H–N or C-X···H–N (where X is a halogen) generally correlates with higher binding affinity to the thalidomide-binding domain (TBD) of human CRBN. nih.gov

Further investigations into related nitro-substituted heterocyclic compounds, such as derivatives of indoline, indole, and benzimidazole, have also contributed to the broader understanding of SAR. nih.gov While these studies focused on mutagenic activity, they underscored the importance of the position of the nitro group and the effects of methylation on biological activity, providing a valuable knowledge base for the strategic modification of nitrobenzamide structures. nih.gov Similarly, research on other benzamide derivatives, including 4-iodo-3-nitrobenzamide, has highlighted their role as inhibitors of enzymes like PARP1, further illustrating the diverse targeting potential of the substituted benzamide scaffold. researchgate.net

Biological Activity Investigations and Mechanisms of Action of 2 Methyl 3 Nitrobenzamide Analogs

Antimicrobial Activity Research

Nitro-containing molecules are foundational in the treatment of various microbial infections. nih.govencyclopedia.pub The antimicrobial effects of nitroaromatic compounds, including analogs of 2-methyl-3-nitrobenzamide, are a significant area of study. ontosight.airesearchgate.net The biological activity of these compounds is often influenced by the electron-withdrawing nature of the nitro group, which can enhance interactions with biological targets like enzymes. nih.gov

The antibacterial activity of nitro-containing molecules is one of their most widely observed effects. nih.govencyclopedia.pub Analogs of this compound, particularly those within the broader class of nitroimidazoles, have demonstrated notable antibacterial properties. For instance, a series of (Z)-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranones showed significant inhibitory action against a wide range of Gram-positive bacteria, including Staphylococcus aureus, Streptococcus epidermidis, Methicillin-resistant S. aureus (MRSA), and Bacillus subtilis. nih.gov These compounds also displayed activity against the Gram-negative bacterium Klebsiella pneumoniae. nih.gov In contrast, the corresponding 4-nitroimidazole (B12731) analogs were found to be largely ineffective, highlighting the critical role of the nitro group's position in determining antibacterial potency. nih.gov

Similarly, other studies on nitroimidazole derivatives have reported moderate antimicrobial activity against various Gram-positive and Gram-negative bacteria. nih.gov Research on 2-methyl-5-nitroaniline (B49896) derivatives also confirmed antimicrobial effects against bacteria such as Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. researchgate.net The presence of nitro groups, particularly at specific positions on a pyrrole (B145914) ring, has been shown to enhance antibacterial activity. encyclopedia.pub

Table 1: Antibacterial Activity of Selected Nitroimidazole Analogs

| Compound Class | Tested Bacteria | Activity Level |

|---|---|---|

| (Z)-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranones | S. aureus, S. epidermidis, MRSA, B. subtilis, K. pneumoniae | Remarkable Inhibition |

| (Z)-2-(1-methyl-4-nitroimidazole-5-ylmethylene)-3(2H)-benzofuranones | Selected Gram-positive and Gram-negative bacteria | Not Effective |

| Various Nitroimidazole Derivatives | Gram-positive and Gram-negative bacteria | Moderate Activity |

This table is generated based on findings from scientific studies. nih.govnih.govresearchgate.net

The investigation of nitro compounds extends to their efficacy against fungi and parasites. encyclopedia.pubnih.gov The nitro group (NO2) is known to contribute to antifungal activity. researchgate.net In a study of 3-methyl-4-nitrobenzoate derivatives, several compounds exhibited antifungal properties against various Candida species. researchgate.netresearchgate.net Specifically, methyl 3-methyl-4-nitrobenzoate and pentyl 3-methyl-4-nitrobenzoate showed significant activity against C. guilliermondii. researchgate.netresearchgate.net The research suggested that most of these derivatives act as fungicidal agents. researchgate.net Other studies involving nitroimidazole derivatives have also reported moderate antifungal activity. nih.gov